S-Trifluoromethyl-p-fluorophenylsulfoximine
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Overview
Description
S-Trifluoromethyl-p-fluorophenylsulfoximine is a chemical compound with the molecular formula C7H5F4NOS and a molecular weight of 227.18 g/mol It is known for its unique structural features, which include a trifluoromethyl group and a fluorophenyl group attached to a sulfoximine moiety
Preparation Methods
The synthesis of S-Trifluoromethyl-p-fluorophenylsulfoximine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a trifluoromethyl-substituted sulfoximine precursor with a fluorophenyl derivative. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or acetonitrile . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.
Chemical Reactions Analysis
S-Trifluoromethyl-p-fluorophenylsulfoximine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfoximine group to other functional groups, such as amines.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Trifluoromethyl-p-fluorophenylsulfoximine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of S-Trifluoromethyl-p-fluorophenylsulfoximine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its reactivity and binding affinity with target molecules. These interactions can modulate biological activities and chemical reactions, making it a versatile compound for various applications .
Comparison with Similar Compounds
S-Trifluoromethyl-p-fluorophenylsulfoximine can be compared with other sulfoximine compounds, such as:
S-Trifluoromethyl-S-phenylsulfoximine: Similar structure but lacks the fluorine atom on the phenyl ring.
S-Trifluoromethyl-S-methylsulfoximine: Contains a methyl group instead of a phenyl group.
S-Trifluoromethyl-S-benzylsulfoximine: Features a benzyl group instead of a fluorophenyl group.
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, distinguishing it from its analogs.
Properties
IUPAC Name |
(4-fluorophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NOS/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJDUORJHKUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=N)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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